2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide
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Overview
Description
1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA involves several steps. One common method includes the condensation reaction of thiophene derivatives with various substrates. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a typical synthetic route for thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like benzene and dimethylformamide, and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA can be compared with other thiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects compared to Tamoxifen.
Zileuton: An anti-inflammatory drug used for the treatment of asthma.
Sertaconazole: An antifungal agent used in the treatment of fungal infections. The uniqueness of 1-(2-BROMOBENZOYL)-3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}THIOUREA lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18BrN3OS2 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H18BrN3OS2/c20-15-9-6-5-8-13(15)17(24)22-19(25)23-18-14(11-21)12-7-3-1-2-4-10-16(12)26-18/h5-6,8-9H,1-4,7,10H2,(H2,22,23,24,25) |
InChI Key |
LHZGWKAEIUEQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3Br)C#N |
Origin of Product |
United States |
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